![molecular formula C15H22N4O2 B13970692 (2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol CAS No. 857070-67-8](/img/structure/B13970692.png)
(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Introduction of the Morpholinopropyl Group: The benzimidazole core is then reacted with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate to introduce the morpholinopropyl group.
Addition of the Methanol Moiety: Finally, the compound is treated with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The morpholinopropyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The methanol moiety may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
(2-Amino-3-methyl-3H-imidazol-4-yl)methanol: Shares the imidazole core but lacks the morpholinopropyl group.
methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride: Contains an imidazole ring with different substituents.
Uniqueness
(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol is unique due to the presence of the morpholinopropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various applications.
属性
CAS 编号 |
857070-67-8 |
|---|---|
分子式 |
C15H22N4O2 |
分子量 |
290.36 g/mol |
IUPAC 名称 |
[2-(3-morpholin-4-ylpropylamino)-3H-benzimidazol-5-yl]methanol |
InChI |
InChI=1S/C15H22N4O2/c20-11-12-2-3-13-14(10-12)18-15(17-13)16-4-1-5-19-6-8-21-9-7-19/h2-3,10,20H,1,4-9,11H2,(H2,16,17,18) |
InChI 键 |
JBSDUDTXBQSWNN-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCNC2=NC3=C(N2)C=C(C=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13970613.png)
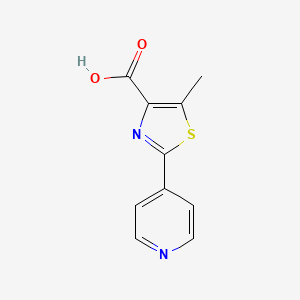

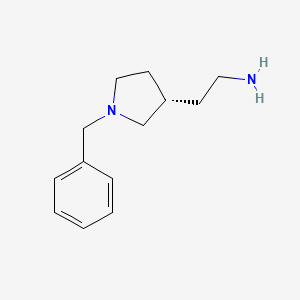
![1-Azabicyclo[3.2.2]nonan-4-amine](/img/structure/B13970625.png)
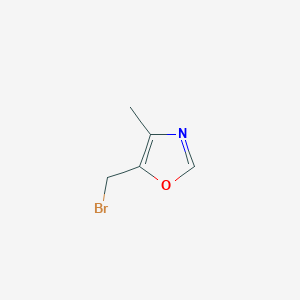

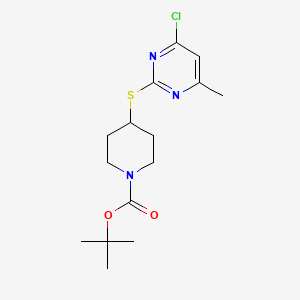
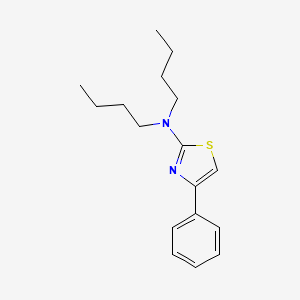
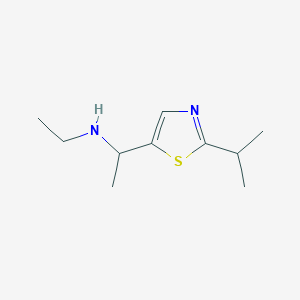
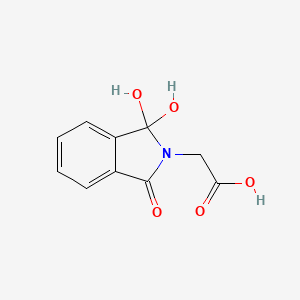
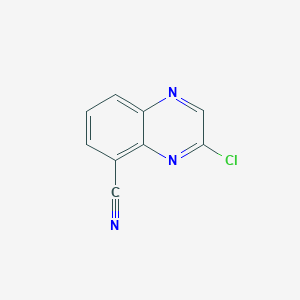
![(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester](/img/structure/B13970693.png)
